molecular formula C9H10N2 B145924 4-Methyl-1H-indol-6-amine CAS No. 139121-40-7

4-Methyl-1H-indol-6-amine

Cat. No.: B145924
CAS No.: 139121-40-7
M. Wt: 146.19 g/mol
InChI Key: ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indol-6-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Evaluation

The synthesis and structural evaluation of derivatives of 4-Methyl-1H-indol-6-amine have been explored, including the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatization to gramine derivatives. The structural properties of these compounds are characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis, revealing unique molecular linkages and interactions (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).

Chemical Analysis Methodology

Innovative methodologies using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in various samples, highlighting the relevance of this compound in analytical chemistry. This approach emphasizes the compound's role in the efficient and green extraction of analytes, contributing to the field of food chemistry and safety (Leidy B Agudelo Mesa, J. M. Padró, M. Reta, 2013).

Catalytic and Synthetic Applications

This compound derivatives have been synthesized through various catalytic processes, such as Ullmann-type intramolecular arylamination, demonstrating the compound's versatility in organic synthesis. These processes underscore its role in creating complex molecular structures, potentially useful in pharmaceuticals and material science (Ferdinand S. Melkonyan, A. Karchava, M. A. Yurovskaya, 2008).

Photoreaction Studies

Studies on the photoreaction of indole-containing compounds with halocompounds have opened avenues for the development of novel fluorophores and protein labeling agents, indicating the potential of this compound in biochemistry and molecular biology. These photoreactions lead to unique modifications of the indole ring, offering valuable insights for developing new fluorescent detection methods and bioactive derivatives (C. Ladner, K. Tran, M. Le, R. Turner, R. Edwards, 2014).

Anticancer Activity

This compound derivatives have been synthesized and tested for anticancer activity, revealing promising results against various human cancer cell lines. This research underlines the compound's significance in medicinal chemistry, particularly in the search for new anticancer agents (Manoj Kumar Mandadi, Ramana Reddy Bobbala, B. Kolli, R. Gundla, 2021).

Properties

IUPAC Name

4-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611425
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139121-40-7
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.3 g of nitro derivative prepared in stage 3, 20 ml of ethanol, 9 ml of cyclohexene, 3 ml of water and 2.2 g of 10% palladium on carbon are mixed and are then heated to reflux for 2 hours.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.